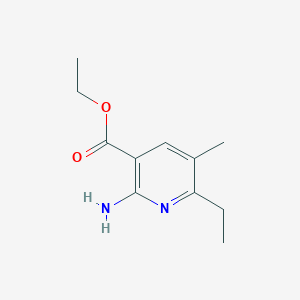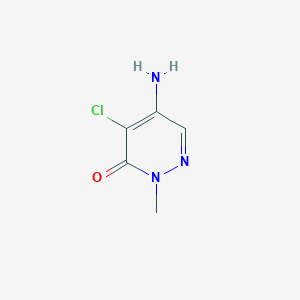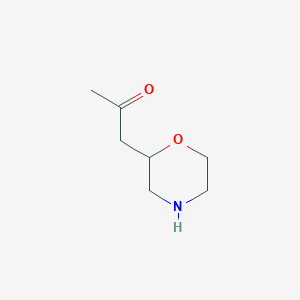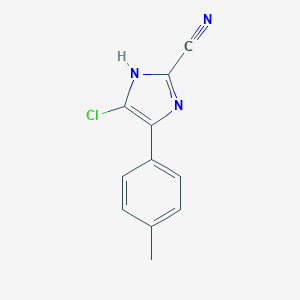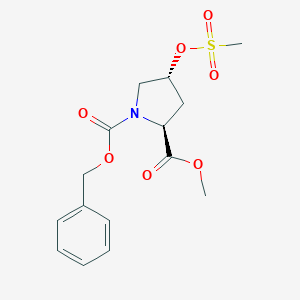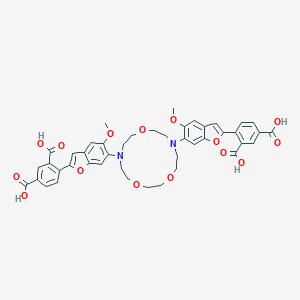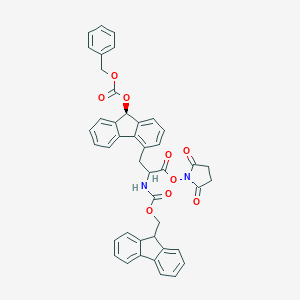
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of tyrosine and is widely used in the field of biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of the tyrosine residue with the amino group of another amino acid residue in the peptide chain. This reaction results in the formation of a peptide bond between the two amino acids, which is essential for peptide synthesis.
Efectos Bioquímicos Y Fisiológicos
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester does not have any known biochemical or physiological effects on its own. However, its ability to introduce tyrosine residues into peptides and proteins can have significant effects on their biochemical and physiological properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester in lab experiments is its ability to introduce tyrosine residues into peptides and proteins in a controlled manner. Additionally, this compound is relatively easy to synthesize and can be purified using standard methods such as column chromatography or recrystallization.
However, there are also some limitations to using N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester in lab experiments. One limitation is that the reaction between N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester and the amino group of another amino acid residue can be slow, which can limit the yield of the desired peptide. Additionally, this compound can be expensive, which can be a limitation for labs with limited budgets.
Direcciones Futuras
There are several future directions for research involving N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester. One direction is to explore its potential for modifying the surface of nanoparticles for drug delivery applications. Another direction is to investigate its potential for introducing tyrosine residues into proteins for studying protein-protein interactions and enzyme kinetics. Additionally, further research is needed to optimize the synthesis and purification methods for this compound to improve its yield and reduce its cost.
Métodos De Síntesis
The synthesis of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of tyrosine with N-(fluorenylmethyloxycarbonyloxy) succinimide in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting compound is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is widely used in scientific research as a tool for peptide synthesis. This compound is used to introduce tyrosine residues into peptides and proteins, which can be used for a variety of applications such as studying protein-protein interactions, enzyme kinetics, and receptor-ligand binding. Additionally, N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester can be used to modify the surface of nanoparticles for drug delivery applications.
Propiedades
Número CAS |
115136-02-2 |
|---|---|
Nombre del producto |
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester |
Fórmula molecular |
C43H34N2O9 |
Peso molecular |
722.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(9R)-9-phenylmethoxycarbonyloxy-9H-fluoren-4-yl]propanoate |
InChI |
InChI=1S/C43H34N2O9/c46-37-21-22-38(47)45(37)54-41(48)36(44-42(49)51-25-35-30-16-6-4-14-28(30)29-15-5-7-17-31(29)35)23-27-13-10-20-34-39(27)32-18-8-9-19-33(32)40(34)53-43(50)52-24-26-11-2-1-3-12-26/h1-20,35-36,40H,21-25H2,(H,44,49)/t36?,40-/m1/s1 |
Clave InChI |
GTSHFUBPVSTONE-CKIGWAMCSA-N |
SMILES isomérico |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)[C@@H](C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Sinónimos |
N,O-bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester N,O-bis-Fmoc-Tyr-ONSu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



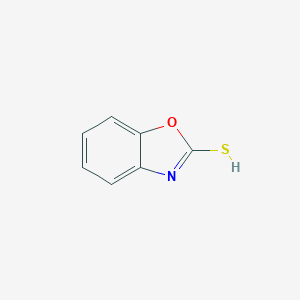
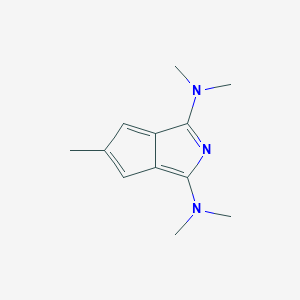
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)


